Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate is a chemical compound notable for its potential applications in medicinal chemistry. Characterized by the presence of a sulfonyl group and a nitro group, this compound exhibits interesting biological activities that warrant further investigation.
The compound is cataloged under various chemical databases, and its structural information can be found in resources such as LGC Standards and other chemical suppliers. The compound's CAS number is not explicitly provided in the search results, but it can be identified through its molecular formula and structure.
This compound belongs to the class of organofluorine compounds, which are organic molecules containing carbon-fluorine bonds. It may also be classified under sulfonates due to the presence of the sulfonyl group, and it has potential implications in pharmaceutical chemistry due to its structural features.
The synthesis of Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate can be achieved through several methods, often involving nucleophilic substitution reactions where the sulfonyl group acts as a leaving group. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times.
The molecular structure of Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate can be represented using various notations:
COC(=O)C(C)(O)CS(=O)(=O)c1ccc(F)cc1
InChI=1S/C11H10FNO5S/c1-11(14,10(13)17-2)7-18(15,16)9-5-3-8(12)4-6-9/h3-6,14H,7H2,1-2H3
The compound has a molecular weight of approximately 276.28 g/mol and features distinct functional groups that contribute to its chemical reactivity and biological activity.
Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate can participate in various chemical reactions:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism by which Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate exerts its biological effects typically involves:
Research into its mechanism is ongoing, with studies focusing on its pharmacodynamics and pharmacokinetics.
Data from spectral analysis (NMR, IR) can provide insights into the functional groups present and confirm the structure.
Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4